molecular formula C20H26O5 B1192746 Geopyxin C

Geopyxin C

Cat. No. B1192746
M. Wt: 346.423
InChI Key: CLGOGJHVMHIUDO-VRHUIZLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geopyxin C is a natural covalent Cys151-dependent NRF2 activator.

Scientific Research Applications

Cytotoxic and Heat-Shock Induction Activities

Geopyxin C, identified as a compound derived from endolichenic fungal strains, has been evaluated for its biological activities. Notably, studies have found that geopyxins, including Geopyxin C, demonstrate cytotoxic activity against various cancer cell lines. This cytotoxic effect is attributed to the electrophilic α,β-unsaturated ketone carbonyl motif present in these compounds. Moreover, certain geopyxins are capable of activating the heat-shock response, which is a critical cellular defense mechanism against stress. This dual activity indicates the potential of Geopyxin C in cancer therapy research (Wijeratne et al., 2012).

Non-Covalent NRF2 Activation

Geopyxin C has been identified as a potent activator of NRF2, a transcription factor that plays a pivotal role in cellular protection by maintaining redox homeostasis and proteostasis. Interestingly, research comparing different types of NRF2 activators has highlighted the superiority of non-electrophilic activators like Geopyxin F over electrophilic activators such as Geopyxin C in terms of cellular protection. This suggests that non-covalent NRF2 activators might offer a more favorable profile for therapeutic applications (Liu et al., 2019).

Antitumor Activity

Further research has delved into the antitumor properties of geopyxins, including Geopyxin C. These studies have demonstrated that these compounds exhibit moderate to significant inhibitory effects on various tumor cell lines, suggesting their potential application in antitumor therapy. The underlying mechanisms of these effects and their potential therapeutic applications continue to be a focus of ongoing research (Wang et al., 2017).

properties

Product Name

Geopyxin C

Molecular Formula

C20H26O5

Molecular Weight

346.423

IUPAC Name

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidene-8,15-dioxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-13,15,22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,15+,18-,19+,20-/m1/s1

InChI Key

CLGOGJHVMHIUDO-VRHUIZLCSA-N

SMILES

O=C([C@@](CCC([C@@]1(C)[C@]2([H])CC[C@@]3([H])C4=C)=O)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Geopyxin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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